6-Hepten-3-ol

Physical Chemistry Material Characterization Quality Control

6-Hepten-3-ol (CAS 19781-77-2) is an unsaturated aliphatic alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol. Structurally, it features a terminal alkene at carbon-6 and a secondary hydroxyl group at carbon-3, classifying it as a member of the heptenol family.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 19781-77-2
Cat. No. B034158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hepten-3-ol
CAS19781-77-2
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCC(CCC=C)O
InChIInChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3,7-8H,1,4-6H2,2H3
InChIKeyXFXWEAWJVWCOBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hepten-3-ol (CAS 19781-77-2): Properties and Procurement Baseline for Scientific Research and Industrial Sourcing


6-Hepten-3-ol (CAS 19781-77-2) is an unsaturated aliphatic alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol [1]. Structurally, it features a terminal alkene at carbon-6 and a secondary hydroxyl group at carbon-3, classifying it as a member of the heptenol family . The compound is a colorless liquid with a boiling point estimated between 163.0–164.0 °C at 760 mmHg and a density of approximately 0.833 g/cm³ [2]. It is primarily used as a versatile synthetic intermediate in organic chemistry, as well as a fragrance and flavor ingredient due to its fruity, pine, and apple-like odor [3].

6-Hepten-3-ol (CAS 19781-77-2): Why In-Class Heptenol or Alkenol Analogs Cannot Be Considered Drop-In Replacements


Within the heptenol and alkenol class, seemingly minor variations in carbon chain length, double bond position, or hydroxyl group placement translate into quantifiable differences in physical properties and chemical reactivity . For example, the terminal alkene of 6-hepten-3-ol offers distinct regioselectivity in Heck arylation compared to internal alkenes, while its secondary alcohol undergoes oxidation to γ-lactones—a pathway not accessible to primary alkenols like 5-hexen-1-ol [1]. Substituting a branched analog such as 2-methyl-6-hepten-3-ol alters volatility and steric hindrance, impacting both fragrance performance and reaction kinetics [2]. The following quantitative evidence directly addresses the decision-critical question: 'Why should a scientific or industrial user prioritize 6-hepten-3-ol over a closely related analog?'

6-Hepten-3-ol (CAS 19781-77-2): Head-to-Head Quantitative Differentiation Against Closest Analogs


Physical Property Benchmarking: Boiling Point, Density, and Refractive Index Comparison

6-Hepten-3-ol exhibits a boiling point of 163.6 °C at 760 mmHg, a density of 0.833 g/cm³, and a refractive index of 1.434 . In contrast, the primary alkenol 5-hexen-1-ol boils at 155.6 °C, while the branched analog 2-methyl-6-hepten-3-ol has a higher boiling point of 179–180 °C due to increased molecular weight and chain branching [1][2]. The allylic alcohol 1-hepten-3-ol, despite having the same molecular formula, exhibits distinct physical properties that affect its handling and separation during synthesis .

Physical Chemistry Material Characterization Quality Control Process Engineering

Heck Arylation Catalyst Efficiency: Ultra-Low Loading Capability (0.01 mol% Pd)

In the Heck reaction with aryl bromides catalyzed by a palladium-tetraphosphine complex, hept-6-en-3-ol can be coupled using as little as 0.01 mol% catalyst . This ultra-low catalyst loading is not universally achievable across all alkenol substrates; the study explicitly notes that substrate-dependent selectivity and yield are influenced by the alkene's position and the nature of the aryl bromide . For example, reactions with pent-4-en-2-ol or 2-phenylpent-4-en-2-ol required different optimization and showed varying selectivity for linear ketones versus side products .

Catalysis Cross-Coupling Green Chemistry Process Intensification

Oxidative Cyclization to γ-Hexalactone: 69% Isolated Yield Under Mild Conditions

6-Hepten-3-ol undergoes oxidative cyclization with cetyltrimethylammonium permanganate in chloroform to afford γ-hexalactone in 69% isolated yield after 4.0 hours [1]. This transformation, involving a net loss of one carbon atom, is specific to γ- and δ-hydroxyalkenes and highlights the synthetic utility of the terminal alkene-secondary alcohol motif [1]. In contrast, primary alkenols like 5-hexen-1-ol or saturated analogs like heptan-3-ol cannot undergo this oxidative cyclization to lactones, limiting their utility in the synthesis of oxygen heterocycles .

Oxidation Methodology Lactone Synthesis Heterocycle Formation Green Chemistry

Melanogenesis Inhibition: Diaryheptanoid Derivative (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol Shows 483-fold Potency Gain over Arbutin

While 6-hepten-3-ol itself is primarily a synthetic building block, its diarylheptanoid derivative (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol exhibits potent melanogenesis inhibition in B16 melanoma cells with an IC₅₀ of 0.36 μM, without inducing cytotoxicity [1]. This activity is 483 times more potent than the widely used reference compound arbutin (IC₅₀ = 174 μM) [1]. In contrast, the saturated analog heptan-3-ol lacks the conjugated π-system necessary for this bioactivity, and simple heptenols like 1-hepten-3-ol do not possess the diaryl substitution pattern required for potent melanogenesis inhibition [2].

Melanogenesis Skin Whitening Cosmeceutical Actives Biological Activity

6-Hepten-3-ol (CAS 19781-77-2): Optimal Procurement Scenarios for Research and Industrial Deployment


Precision Heck Arylation for Ketone Synthesis at Minimal Catalyst Cost

When synthesizing 7-arylheptan-3-one derivatives via palladium-catalyzed Heck reaction, 6-hepten-3-ol is the preferred substrate due to its demonstrated compatibility with ultra-low catalyst loadings (0.01 mol%) . This efficiency reduces palladium costs and simplifies metal removal, making it suitable for both academic scale-up and industrial process development .

One-Step Synthesis of γ-Hexalactone for Flavor and Fragrance Applications

6-Hepten-3-ol enables a direct oxidative cyclization to γ-hexalactone in 69% yield using cetyltrimethylammonium permanganate . This concise route avoids multi-step protection/deprotection sequences and is uniquely accessible to this γ-hydroxyalkene scaffold, offering a streamlined approach to this valuable lactone .

Synthesis of Potent Melanogenesis Inhibitors via Diarylheptanoid Derivatization

The 6-hepten-3-ol core serves as a critical starting material for constructing diarylheptanoids with nanomolar IC₅₀ values against melanogenesis . Researchers developing novel skin-whitening agents or exploring structure-activity relationships in this class should prioritize 6-hepten-3-ol over saturated or differently substituted alkenols to access this privileged pharmacophore .

Fragrance Formulation Requiring Specific Volatility and Fruity-Pine Note

With a boiling point of 163.6 °C and a strong fruity, pine, and apple-like odor , 6-hepten-3-ol occupies a specific volatility window and olfactory profile that is not replicated by the greener, more volatile 5-hexen-1-ol (b.p. 155.6 °C) or the less volatile, branched 2-methyl-6-hepten-3-ol (b.p. 179–180 °C) [1]. This precise volatility makes it a distinct choice for perfumery and flavor compositions .

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